molecular formula C14H27N3O B14782114 2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one

2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one

Cat. No.: B14782114
M. Wt: 253.38 g/mol
InChI Key: ZEQOKJXNJGEIRM-UHFFFAOYSA-N
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Description

2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one is a complex organic compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethylamino Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a cyclopropylmethylamino group.

    Attachment of the Amino and Methylbutanone Groups:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino and cyclopropylmethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-1-[3-(cyclopropylmethylamino)piperidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17-7-3-4-12(9-17)16-8-11-5-6-11/h10-13,16H,3-9,15H2,1-2H3

InChI Key

ZEQOKJXNJGEIRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)NCC2CC2)N

Origin of Product

United States

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